N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
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Description
N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a useful research compound. Its molecular formula is C19H13BrFN5O2S and its molecular weight is 474.31. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Drug Design
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the significance of similar compounds. Variations in the 6,5-heterocyclic analogs, as alternatives to the benzothiazole ring, showed that certain modifications could reduce metabolic deacetylation, maintaining in vitro potency and in vivo efficacy with minimal metabolic alterations. This research underscores the importance of structural modifications in enhancing the stability and effectiveness of therapeutic agents (Stec et al., 2011).
Anticancer Research
Compounds with structural similarities have been explored for their anticancer potential. The synthesis of novel derivatives and their evaluation against cancer cell lines reveal that such compounds may possess significant anti-inflammatory and anticancer activities, indicating their potential as therapeutic agents in treating various forms of cancer (Sunder & Maleraju, 2013).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of related compounds have demonstrated their potential in medicinal chemistry, particularly in anti-inflammatory activity. Through careful structural modifications, researchers have identified derivatives with significant activity, showcasing the potential for developing new therapeutic agents based on this chemical framework (Hammam et al., 2005).
Quantum Mechanical Studies and Photovoltaic Efficiency
Spectroscopic and quantum mechanical studies, along with ligand-protein interactions and photovoltaic efficiency modeling, have been conducted on benzothiazolinone acetamide analogs. These studies provide insights into the electronic properties, light harvesting efficiency, and potential applications in dye-sensitized solar cells (DSSCs), highlighting the versatility of such compounds in both biological and material sciences (Mary et al., 2020).
Antimicrobial and Antioxidant Activities
Further research into thiazolyl N-benzyl-substituted acetamide derivatives has demonstrated their antimicrobial and antioxidant activities. This underscores the potential of such compounds in developing new antimicrobial agents, which can be crucial in combating drug-resistant bacterial strains and oxidative stress-related diseases (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5O2S/c20-12-4-6-14(7-5-12)23-16(27)11-26-19(28)25-9-8-22-18(17(25)24-26)29-15-3-1-2-13(21)10-15/h1-10H,11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOCXXIKQMYXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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